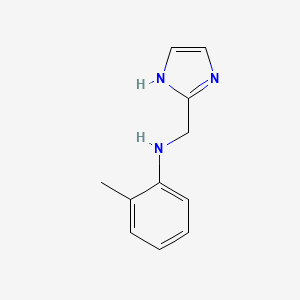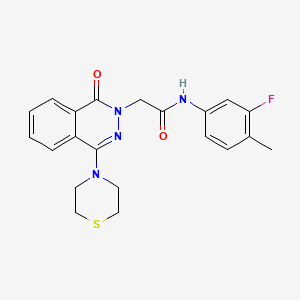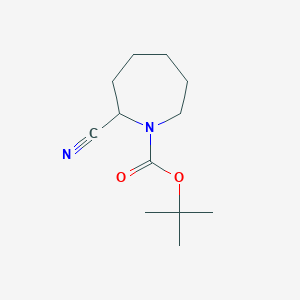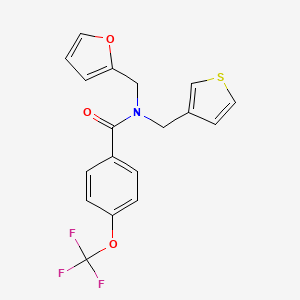
(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural Analysis and Molecular Interaction
- Crystal Structures and Hirshfeld Surface Analysis : A study on the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone and its derivatives, including closely related compounds, has been conducted. These compounds exhibit similar molecular conformations and hydrogen-bonding patterns, with the central C-C-N-N=C part being almost linear. The structures are stabilized by sulfonamide and hydrazone dimers, as indicated by Hirshfeld surface analyses, which highlight the significance of H...H and O...H/H...O contacts (Purandara, Foro, & Thimme Gowda, 2018).
Synthesis and Chemical Reactions
- Gold(I)-Catalyzed Cascade Reactions : Research on the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through gold(I)-catalyzed cascade reactions from accessible starting materials has been reported. This method, involving a rare 1,2-alkynyl migration onto a gold carbenoid, enriches the chemistry of gold carbenoids and group migration (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Pharmacological Potential
- Antitubercular Activity : The potential of related sulfonamide derivatives to act as antitubercular agents has been investigated. These compounds have been evaluated for their inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis, providing insights into their mechanism of inhibition and suggesting their utility in treating tuberculosis (Purushotham & Poojary, 2018).
Material Science and Catalysis
- Novel Sulfonamides Incorporating Schiff Base Groups : The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff bases has been explored. These compounds show high singlet oxygen quantum yields, making them promising for photodynamic therapy applications, especially in cancer treatment due to their Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Larvicidal Activities
- One-Pot Synthesis and Biological Evaluation : A study details the synthesis of 1-[2-(furan-2-ylmethylene)hydrazinylmethyl]-1H-imidazole derivatives through Mannich base methods using Cu(II) catalysis. These compounds exhibit significant antimicrobial and larvicidal activities, with some showing potency against Staphylococcus aureus and Candida albicans, as well as larvicidal activity against the urban mosquito, Culex quinquefasciatus (Alaklab et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, such as human serum albumin
Mode of Action
The exact mode of action of this compound is currently unknown. It has been suggested that similar compounds may interact with their targets through hydrophobic interactions . The compound may bind to the active sites of its targets, leading to changes in their function.
Biochemical Pathways
Furan derivatives are known to be involved in various biological processes, including the bioconversion of furans
Pharmacokinetics
A similar compound, (e)-ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (efhb), has been studied for its binding to human serum albumin (hsa) using the fluorescence quench titration method . This could provide some insight into the bioavailability of the compound.
Result of Action
It has been suggested that similar compounds may cause significant fluorescence quenching and splitting of emission spectra of hsa through a static quenching mechanism . This suggests that the compound may have a significant impact on the function of its targets.
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can significantly affect the activity and stability of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-11-4-6-13(7-5-11)22(19,20)16-10-14(18)17-15-9-12-3-2-8-21-12/h2-9,16H,10H2,1H3,(H,17,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJVZJTDRLVLY-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2783102.png)
![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2783103.png)
![1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2783105.png)

![6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783108.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2783110.png)

![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate](/img/structure/B2783113.png)
![4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2783114.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)


